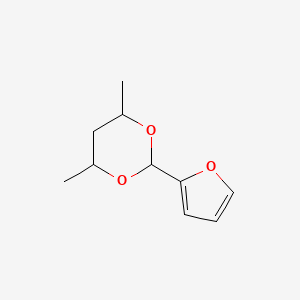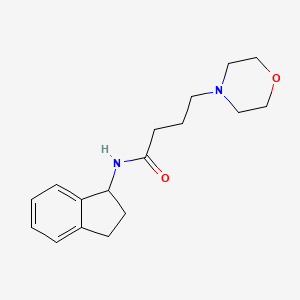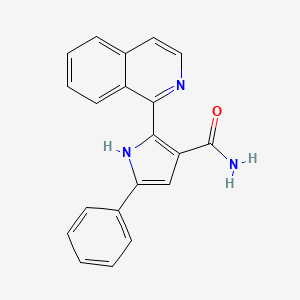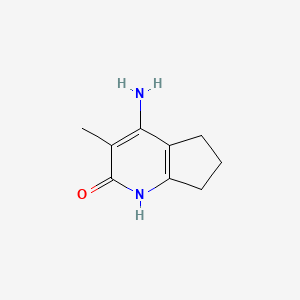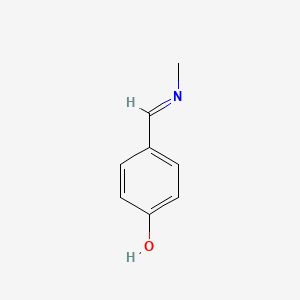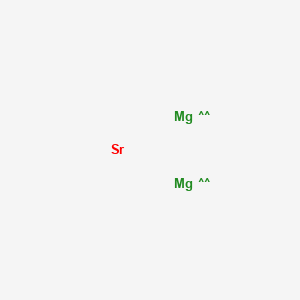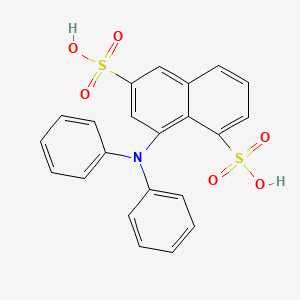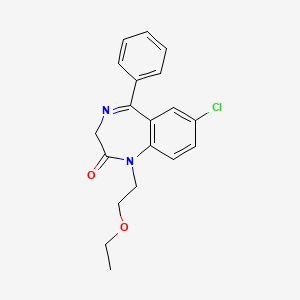
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is known for its unique structure, which includes a tert-butylphenoxy group and an ethylbutanoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can be compared with similar compounds such as:
1-(4-Tert-butylphenoxy)propan-2-yl acetate: This compound has a similar structure but with an acetate ester instead of an ethylbutanoate ester.
1-(4-Tert-butylphenoxy)propan-2-yl propanoate: This compound features a propanoate ester, differing in the length of the carbon chain compared to the ethylbutanoate ester.
Properties
CAS No. |
5463-80-9 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-7-15(8-2)18(20)22-14(3)13-21-17-11-9-16(10-12-17)19(4,5)6/h9-12,14-15H,7-8,13H2,1-6H3 |
InChI Key |
MLQDJKDUWLFKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


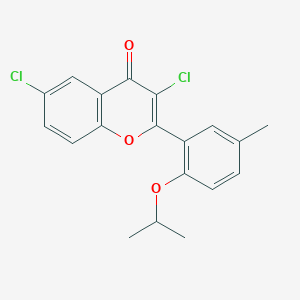
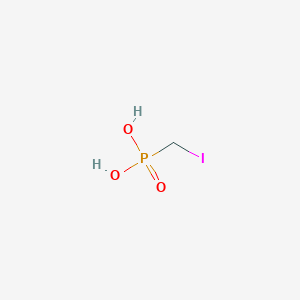
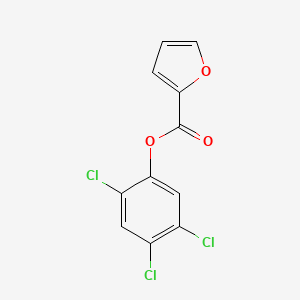
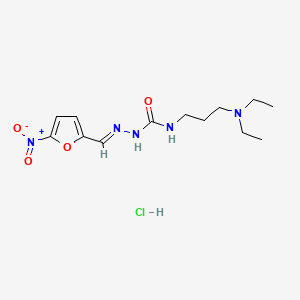
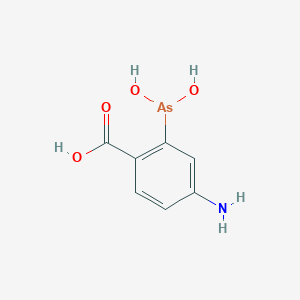
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
